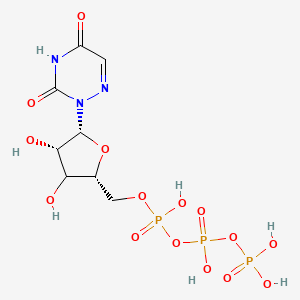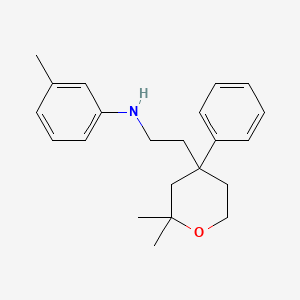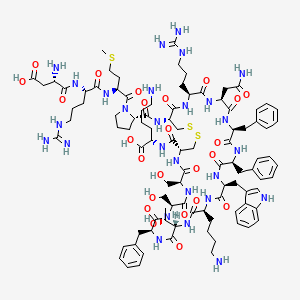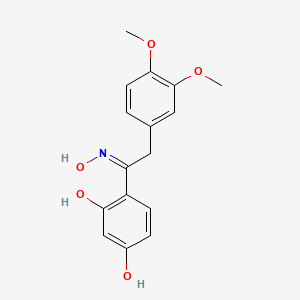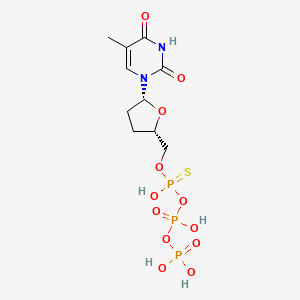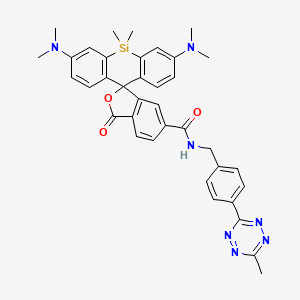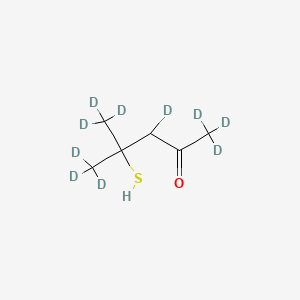
4-Mercapto-4-methyl-2-pentanone-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mercapto-4-methyl-2-pentanone-d10 is a deuterated analog of 4-Mercapto-4-methyl-2-pentanone. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The chemical formula for this compound is C6H2D10OS, and it has a molecular weight of 142.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercapto-4-methyl-2-pentanone-d10 typically involves the deuteration of 4-Mercapto-4-methyl-2-pentanone. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize the yield and minimize the presence of non-deuterated impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-Mercapto-4-methyl-2-pentanone-d10 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Mercapto-4-methyl-2-pentanone-d10 is used in a wide range of scientific research applications:
Chemistry: As a deuterated compound, it is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It is used in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the development of new materials and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-Mercapto-4-methyl-2-pentanone-d10 involves its interaction with various molecular targets. The deuterium labeling allows for the tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions with enzymes. The thiol group can form covalent bonds with proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Mercapto-4-methyl-2-pentanone: The non-deuterated analog.
4-Methyl-4-mercaptopentan-2-one: A similar compound with slight structural variations.
4-Mercapto-4-methylpentan-2-one: Another structural analog.
Uniqueness
4-Mercapto-4-methyl-2-pentanone-d10 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C6H12OS |
|---|---|
Molekulargewicht |
142.29 g/mol |
IUPAC-Name |
1,1,1,3,5,5,5-heptadeuterio-4-sulfanyl-4-(trideuteriomethyl)pentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D |
InChI-Schlüssel |
QRNZMFDCKKEPSX-LSURFNHSSA-N |
Isomerische SMILES |
[2H]C(C(=O)C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])S |
Kanonische SMILES |
CC(=O)CC(C)(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)
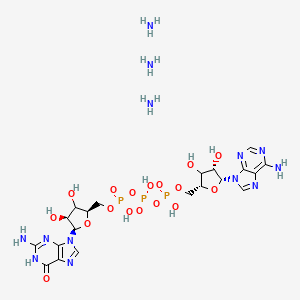
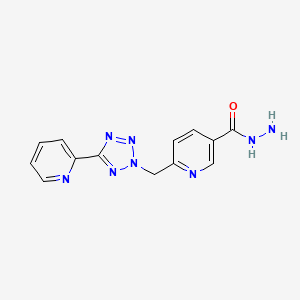
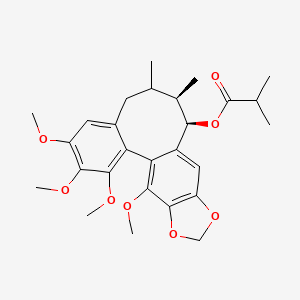
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)
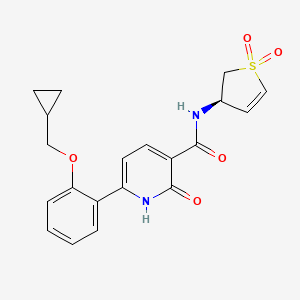
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
